ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate
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Description
Ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15976871 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Piperazine ring : Known for its role in various pharmacological activities.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and piperazine structures. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Table 1: Cytotoxic Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl 4-[3-(4-fluorophenyl)-1-methyl] | A549 (Lung Cancer) | 12.5 | Apoptosis induction |
Ethyl 4-(3-(4-methoxyphenyl)-1-methyl) | MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
Ethyl 4-(3-(phenyl)-1-methyl) | HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl 4-[3-(4-fluorophenyl)-1-methyl] | Staphylococcus aureus | 32 µg/mL |
Ethyl 4-(3-(chlorophenyl)-1-methyl) | Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with a piperazine backbone often act as enzyme inhibitors, affecting pathways crucial for cancer cell survival.
- Interference with DNA Replication : Pyrazole derivatives can disrupt DNA synthesis, leading to cell death.
- Modulation of Signaling Pathways : These compounds may affect various signaling pathways involved in cell growth and apoptosis.
Study on Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including ethyl 4-[3-(4-fluorophenyl)-1-methyl]piperazine-1-carboxylate. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, particularly through apoptosis-related pathways .
Research on Antimicrobial Properties
A recent investigation into the antimicrobial properties of piperazine derivatives found that ethyl 4-[3-(4-fluorophenyl)-1-methyl]piperazine-1-carboxylate effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
ethyl 4-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-3-26-18(25)23-10-8-22(9-11-23)17(24)16-12-15(20-21(16)2)13-4-6-14(19)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXXEXVKNGXNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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